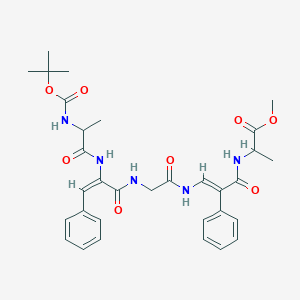
tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy, commonly known as Boc-AD-FMK, is a chemical compound that is widely used in scientific research applications. It is a peptide aldehyde inhibitor that irreversibly binds to the active site of serine proteases, which are enzymes that play an important role in many biological processes.
Wirkmechanismus
Boc-AD-FMK irreversibly binds to the active site of serine proteases, which prevents them from functioning properly. This leads to the inhibition of various biological processes that are regulated by serine proteases, including apoptosis and inflammation.
Biochemische Und Physiologische Effekte
Boc-AD-FMK has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of disease, and regulate the immune response. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Boc-AD-FMK is its specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other biological processes. However, one limitation of Boc-AD-FMK is that it irreversibly binds to the active site of serine proteases, which means that its effects cannot be reversed once it has been administered.
Zukünftige Richtungen
There are many potential future directions for the use of Boc-AD-FMK in scientific research. One area of interest is the development of new drugs that target serine proteases, which could have therapeutic applications in a wide range of diseases. Another area of interest is the use of Boc-AD-FMK as a tool to study the role of serine proteases in the immune response, which could lead to the development of new immunotherapies.
Synthesemethoden
The synthesis of Boc-AD-FMK involves the reaction of tert-butyl carbazate with aldehyde to form a hydrazone intermediate, which is then reacted with a dipeptide to form the final product. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Boc-AD-FMK has a wide range of applications in scientific research. It is commonly used as a tool to study the role of serine proteases in various biological processes, including apoptosis, inflammation, and cancer. It is also used to investigate the mechanisms of action of various drugs and to identify potential drug targets.
Eigenschaften
CAS-Nummer |
132413-71-9 |
|---|---|
Produktname |
tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy |
Molekularformel |
C32H39N5O8 |
Molekulargewicht |
621.7 g/mol |
IUPAC-Name |
methyl 2-[[(E)-3-[[2-[[(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-3-phenylprop-2-enoyl]amino]acetyl]amino]-2-phenylprop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C32H39N5O8/c1-20(36-31(43)45-32(3,4)5)27(39)37-25(17-22-13-9-7-10-14-22)29(41)34-19-26(38)33-18-24(23-15-11-8-12-16-23)28(40)35-21(2)30(42)44-6/h7-18,20-21H,19H2,1-6H3,(H,33,38)(H,34,41)(H,35,40)(H,36,43)(H,37,39)/b24-18+,25-17+ |
InChI-Schlüssel |
SHSLGFJASVBDRI-NSTZATIKSA-N |
Isomerische SMILES |
CC(C(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NCC(=O)N/C=C(\C2=CC=CC=C2)/C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NCC(=O)NC=C(C2=CC=CC=C2)C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NCC(=O)NC=C(C2=CC=CC=C2)C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C |
Synonyme |
Boc-Ala-dehydroPhe-Gly-dehydroPhe-Ala-OMe Boc-Ala-dPhe-Gly-dPhe-Ala-OMe tert-butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
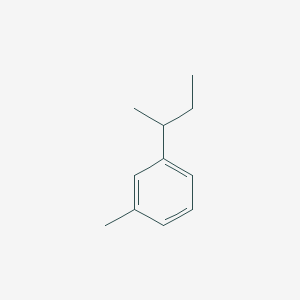
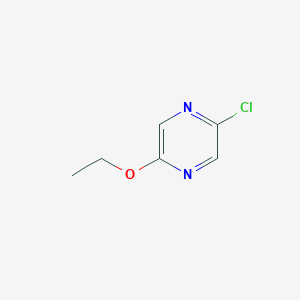
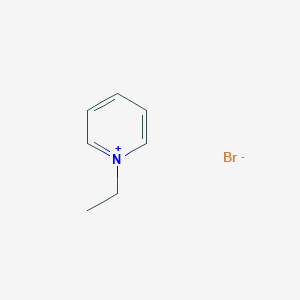
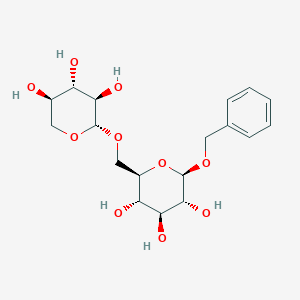

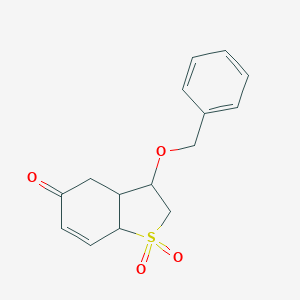
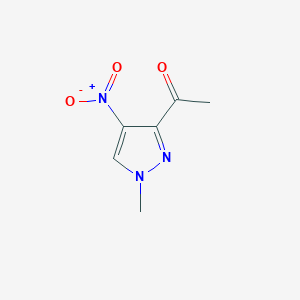
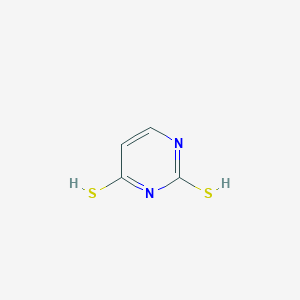
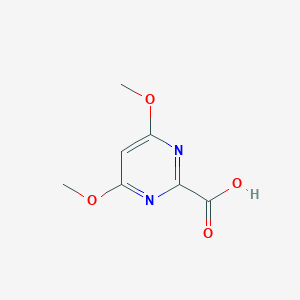
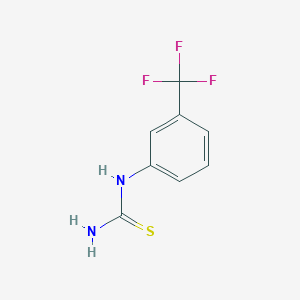
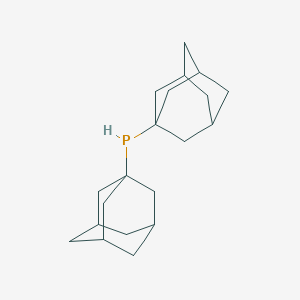
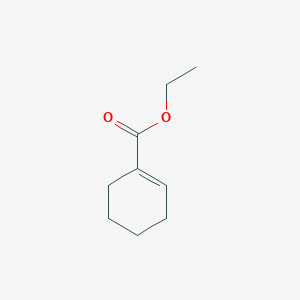
![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)